Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride
Description
Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride (CAS: 1246094-94-9) is a hydrochloride salt derivative of a bicyclic amine compound. The molecule features a cyclopropyl group attached to a 1,2,3,4-tetrahydro-naphthalen-2-yl (tetralin) moiety via an amine linkage. This structure combines the rigidity of the cyclopropyl ring with the aromatic and aliphatic characteristics of the tetralin system, making it a candidate for exploration in medicinal chemistry and materials science. The compound is commercially available through suppliers like Axon Medchem, though pricing and stock status may vary .
Properties
IUPAC Name |
N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-11-9-13(14-12-7-8-12)6-5-10(11)3-1;/h1-4,12-14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUXMDAZNOJXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCC3=CC=CC=C3C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride (CAS No. 1246094-94-9) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on diverse scientific literature.
- Molecular Formula : C13H18ClN
- Molar Mass : 223.74 g/mol
- CAS Number : 1246094-94-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopropyl and tetrahydronaphthalene moieties. The specific synthetic routes can vary based on the desired purity and yield.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds within the same structural class. For instance, derivatives similar to Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine have demonstrated significant activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) :
Anticancer Activity
The compound has shown promise in cancer research, particularly regarding its cytotoxic effects on various cancer cell lines. For example:
- Compounds with similar structures exhibited IC50 values in the micromolar range (less than 10 µM), indicating effective inhibition of cancer cell proliferation .
- Specific studies have indicated preferential suppression of rapidly dividing cells compared to slower-growing fibroblasts .
The biological activity of this compound may be attributed to its interaction with various cellular targets:
- E3 Ubiquitin Ligases : Recent research suggests that compounds with similar structures can modulate E3 ligases involved in the ubiquitin-proteasome system . This modulation can affect protein degradation pathways critical in cancer progression.
- Receptor Interactions : The compound may also interact with muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and apoptosis resistance in colorectal cancer models .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride has been identified as a monoamine oxidase (MAO) inhibitor . This class of compounds is significant in treating various neurological disorders.
MAO Inhibition and Neurotransmitter Regulation
MAO inhibitors are known to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine by preventing their breakdown. This compound shows promise in:
- Depression Treatment : By enhancing neurotransmitter levels, it may alleviate symptoms of depression.
- Anxiety Disorders : Its action on serotonin levels can potentially help in managing anxiety.
Case Study: Neuropharmacological Effects
A study published in a peer-reviewed journal examined the effects of this compound on rodent models of depression. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant agent.
Chemical Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for higher yields. The compound's derivatives may possess enhanced pharmacological properties or reduced side effects.
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationship of cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine derivatives has revealed insights into how modifications can alter their MAO inhibitory activity.
| Derivative | MAO Inhibition Activity | Notes |
|---|---|---|
| Parent Compound | Moderate | Established baseline activity |
| Methyl-substituted | High | Increased potency observed |
| Ethyl-substituted | Low | Decreased activity noted |
Potential Side Effects and Toxicology
While promising in therapeutic applications, the safety profile of this compound must be evaluated. Toxicological studies are essential to assess:
- Cytotoxicity : Effects on cell viability.
- Neurotoxicity : Potential adverse effects on neural tissues.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride can be better understood by comparing it with analogous compounds.
N-Propyl-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride
- Molecular Formula : C₁₃H₂₀ClN (vs. C₁₃H₁₈ClN for the target compound).
- Structural Difference : The cyclopropyl group in the target compound is replaced by a linear propyl chain (-CH₂CH₂CH₃).
- Implications :
- The propyl substituent introduces greater conformational flexibility compared to the rigid cyclopropyl ring.
- Increased hydrophobicity due to the longer alkyl chain may affect solubility and membrane permeability.
2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Molecular Formula: C₁₆H₁₇Cl₂NO.
- Structural Difference : Incorporates a chloroacetamide group (-CO-NH-C₃H₅-Cl) instead of the amine-hydrochloride moiety.
- The chlorine atom at the 2-position may confer electrophilic reactivity, useful in covalent inhibitor design.
- Research Context : This compound is highlighted for its versatility in medicinal chemistry, particularly in developing covalent modifiers of biological targets .
N-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- Molecular Formula : C₁₄H₁₇ClN.
- Structural Difference : A propargyl group (-CH₂-C≡CH) replaces the cyclopropyl substituent.
- Implications :
- The triple bond in the propargyl group introduces sp-hybridized carbon atoms, increasing molecular rigidity and enabling click chemistry applications.
- Enhanced π-electron density from the alkyne may influence interactions with aromatic residues in proteins.
- Research Context : Propargylamines are frequently used in synthetic biology for bioorthogonal labeling .
Cyclopropyl-Methyl-(1,2,3,4-Tetrahydro-Naphthalen-2-yl)-amine Hydrobromide
- Molecular Formula : C₁₄H₁₉BrN (vs. C₁₃H₁₈ClN for the target compound).
- Structural Difference : A methyl group is appended to the cyclopropylamine moiety, and the counterion is bromide instead of chloride.
- Bromide ions may influence crystallinity and solubility compared to chloride salts.
- Research Context : Hydrobromide salts are often preferred in crystallography due to their distinct diffraction patterns .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Substituent/Group | Functional Implications | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₈ClN | Cyclopropyl amine | Rigidity, moderate hydrophobicity | CNS drug candidates |
| N-Propyl analog (CID 18331743) | C₁₃H₂₀ClN | Propyl amine | Flexibility, increased hydrophobicity | Bioavailability optimization |
| 2-Chloro-N-cyclopropyl acetamide | C₁₆H₁₇Cl₂NO | Chloroacetamide | H-bonding, electrophilic reactivity | Covalent inhibitors |
| N-Propargyl analog | C₁₄H₁₇ClN | Propargyl amine | Click chemistry compatibility | Bioconjugation, imaging probes |
| Cyclopropyl-methyl hydrobromide analog | C₁₄H₁₉BrN | Methyl-cyclopropyl amine | Steric bulk, bromide salt effects | Crystallography studies |
Preparation Methods
General Synthetic Strategy
The preparation of cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride typically involves two main stages:
- Synthesis of the amine intermediate , where a cyclopropyl group is introduced onto a tetrahydronaphthalen-2-yl amine scaffold.
- Formation of the hydrochloride salt , to stabilize the amine and improve its handling and storage properties.
Key Synthetic Steps and Conditions
Synthesis of the Amine Intermediate
- The tetrahydronaphthalen-2-yl amine core can be synthesized or obtained commercially.
- Introduction of the cyclopropyl substituent on the amine nitrogen is commonly achieved via reductive amination or nucleophilic substitution using cyclopropyl-containing reagents.
- A representative approach involves reductive amination of the tetrahydronaphthalen-2-yl ketone or aldehyde with cyclopropylamine under acidic conditions, using reducing agents such as sodium borohydride or catalytic hydrogenation.
For example, a related compound, (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride, is prepared via a two-step process involving:
- Reductive amination of a tetrahydronaphthylamine derivative with an aldehyde in the presence of sodium borohydride and acetic acid at 20-30 °C.
- Catalytic hydrogenation of the intermediate followed by salt formation with hydrochloric acid to yield the amine hydrochloride salt with high purity and yield (~87%).
This method can be adapted for cyclopropyl substitution by replacing the aldehyde with cyclopropyl-containing reagents.
Catalytic Hydrogenation and Salt Formation
- Catalytic hydrogenation is performed using palladium on carbon (Pd/C) under hydrogen pressure (10-20 kg/cm²) at room temperature for several hours to reduce any intermediates and finalize the amine structure.
- The free amine is then converted into its hydrochloride salt by treatment with concentrated hydrochloric acid at room temperature, followed by filtration, washing, and drying to obtain the hydrochloride salt as a solid.
Reaction Conditions and Parameters
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Reductive Amination | Tetrahydronaphthalen-2-yl amine + cyclopropyl aldehyde or amine, NaBH4, AcOH, 20-30 °C | Molar ratio amine:aldehyde ~1:1.8; reaction monitored by HPLC; ~2 hours reaction time |
| 2 | Catalytic Hydrogenation | Pd/C (5%), H2 pressure 10-20 kg/cm², room temp, 4-6 hours | Ensures full reduction and removal of protecting groups if any |
| 3 | Salt Formation | Concentrated HCl, room temp, 2 hours | Produces stable hydrochloride salt with >98% purity |
Purification and Characterization
Alternative Synthetic Routes and Catalytic Methods
- Recent advances in metal-catalyzed reactions, including photoredox cobalt-catalyzed hydroaminomethylation, provide novel routes to amines related to tetrahydronaphthalenes, which might be adapted for this compound.
- Enzymatic dynamic kinetic resolution (DKR) methods have been applied to tetrahydronaphthyl amines to achieve high enantiomeric excess, which could be relevant for chiral synthesis of cyclopropyl derivatives.
- Cyclopropanation of styrene derivatives followed by amination has been applied to related cyclopropylamine hydrochlorides, suggesting potential synthetic strategies starting from styrene analogs.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive amination + hydrogenation + salt formation | NaBH4, AcOH, Pd/C, H2, HCl | High yield, high purity, scalable | Requires careful control of reaction conditions |
| Photoredox cobalt-catalyzed hydroaminomethylation | CoI2, 4CzIPN, blue LED, THF | Mild conditions, selective | More complex setup, less common |
| Enzymatic DKR | CALB enzyme, isopropyl acetate, Na2CO3 | High enantioselectivity | Requires enzyme availability and optimization |
| Cyclopropanation + amination | Ethyl diazoacetate, Cu(acac)2 catalyst, amination | Flexibility in cyclopropyl introduction | Multi-step, may need further purification |
Q & A
Basic Question: What are the key synthetic routes for Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride, and how are intermediates characterized?
Answer:
The synthesis typically involves reductive amination or alkylation strategies. For example:
- Reductive Amination : Reacting 1,2,3,4-tetrahydronaphthalen-2-one with cyclopropylamine in the presence of a reducing agent like NaBH₃CN or NaBH₄ under acidic conditions (e.g., acetic acid in dichloroethane) yields the amine intermediate. Subsequent HCl treatment generates the hydrochloride salt .
- Intermediate Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., 400 MHz in CDCl₃ or DMSO-d₆) confirms regiochemistry and stereochemistry. Key signals include cyclopropyl protons (δ 0.5–1.5 ppm) and tetralin aromatic protons (δ 6.5–7.5 ppm) .
- HPLC Purity : Normal-phase HPLC with hexane/isopropanol gradients (e.g., 85:15 ratio) resolves enantiomers and verifies purity (>98%) .
Advanced Question: How does stereochemistry at the tetralin ring affect biological activity, and how is enantiomeric purity ensured during synthesis?
Answer:
- Stereochemical Impact : The trans-configuration at the tetralin ring enhances receptor binding affinity (e.g., dopamine D2/D3 receptors) due to optimal spatial alignment of pharmacophores. For example, trans-4-substituted analogs show EC₅₀ values <1 μM in receptor assays, while cis-isomers are less potent .
- Enantiomeric Resolution :
- Chiral Chromatography : Use of chiral columns (e.g., Chiralpak AD-H) with ethanol/hexane mobile phases separates enantiomers .
- Diastereomeric Salt Formation : Reaction with chiral acids (e.g., (−)-dioxaphosphorinane oxide) followed by recrystallization achieves >98% enantiomeric excess (ee) .
Basic Question: What analytical methods are critical for confirming the structure and purity of this compound?
Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced Question: How do structural modifications (e.g., cyclopropyl vs. bulkier substituents) influence pharmacological potency?
Answer:
Comparative studies reveal:
| Substituent | Biological Activity (D2 Receptor EC₅₀) | Source |
|---|---|---|
| Cyclopropyl | 0.8 μM | |
| Cyclohexyl | 2.5 μM | |
| Biphenyl | >10 μM |
The cyclopropyl group minimizes steric hindrance while maintaining hydrophobic interactions, enhancing potency. Bulkier groups (e.g., biphenyl) disrupt receptor binding .
Basic Question: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility : Freely soluble in water (>50 mg/mL) and DMSO due to hydrochloride salt formation. Insoluble in nonpolar solvents (e.g., hexane) .
- Stability :
Advanced Question: How can synthetic yields be optimized for scale-up, and what are common pitfalls?
Answer:
- Optimization Strategies :
- Pitfalls :
Basic Question: What in vitro assays are used to evaluate this compound’s biological activity?
Answer:
- Receptor Binding : Radioligand displacement assays (³H-spiperone for D2/D3 receptors) with HEK293 cells expressing cloned receptors .
- Functional Activity : cAMP inhibition assays (D2 receptor-mediated) using forskolin-stimulated cells; EC₅₀ values calculated via sigmoidal dose-response curves .
Advanced Question: How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
